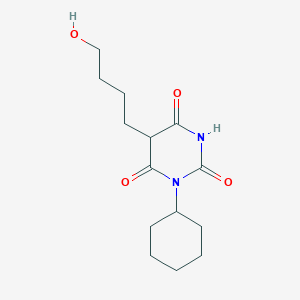

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

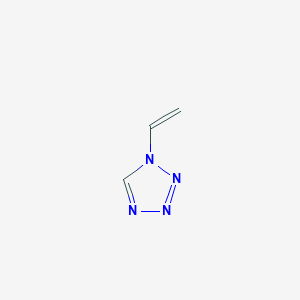

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid, also known as Cyclobarbital, is a barbiturate derivative that has been used as a sedative and hypnotic drug. It was first synthesized in the early 1900s and has been used in clinical settings for its sedative effects. In recent years, there has been increased interest in the scientific research application of Cyclobarbital due to its potential as a research tool in the field of neuroscience.

Mecanismo De Acción

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory receptors in the brain. By enhancing the activity of GABA-A receptors, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl increases the inhibitory tone in the brain, resulting in sedation and hypnotic effects. This mechanism of action is similar to other barbiturate derivatives, such as phenobarbital and pentobarbital.

Efectos Bioquímicos Y Fisiológicos

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to have a number of biochemical and physiological effects. It has been shown to increase the duration of chloride channel opening, resulting in increased inhibitory neurotransmission. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has also been shown to decrease the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. These effects contribute to the sedative and hypnotic effects of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has a number of advantages as a research tool. It has a well-characterized mechanism of action and has been extensively studied in animal models. It is also relatively easy to synthesize and has a low toxicity profile. However, there are also limitations to the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of sedation. Additionally, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Direcciones Futuras

There are a number of potential future directions for research on 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. One area of interest is the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in the treatment of neurological disorders, such as epilepsy and anxiety. Another area of interest is the development of new analogs of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl with improved pharmacological properties. Finally, there is interest in the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl as a research tool for studying the role of GABA-A receptors in various neurological disorders.

Métodos De Síntesis

The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl involves the condensation of cyclohexanone with diethylmalonate, followed by the addition of ethyl iodide and sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl is a complex process that requires careful attention to detail and proper safety precautions.

Aplicaciones Científicas De Investigación

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been used in scientific research for its ability to modulate GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to enhance the activity of GABA-A receptors, resulting in increased inhibition of neuronal activity. This makes 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl a valuable tool for studying the role of GABA-A receptors in various neurological disorders, including epilepsy, anxiety, and sleep disorders.

Propiedades

Número CAS |

17148-41-3 |

|---|---|

Nombre del producto |

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid |

Fórmula molecular |

C14H22N2O4 |

Peso molecular |

282.34 g/mol |

Nombre IUPAC |

1-cyclohexyl-5-(4-hydroxybutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H22N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h10-11,17H,1-9H2,(H,15,18,20) |

Clave InChI |

NUDMKHGPEOQYDI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO |

SMILES canónico |

C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO |

Sinónimos |

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)